molecular formula C8H16O2 B2419416 trans-2-Ethoxy-cyclohexanol CAS No. 134108-69-3

trans-2-Ethoxy-cyclohexanol

Cat. No.: B2419416
CAS No.: 134108-69-3
M. Wt: 144.214
InChI Key: PKOQGLKMAXRWPD-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Ethoxy-cyclohexanol (CAS: 2979-26-2 ) is a high-purity chemical compound with the molecular formula C 8 H 16 O 2 and a molecular weight of 144.21 g/mol . This monosubstituted cyclohexanol derivative is characterized by its defined stereocenters, presenting as a clear liquid with a density of approximately 0.97 g/cm 3 and a boiling point of 214.5°C at 760 mmHg . This compound serves as a valuable model system in advanced conformational analysis studies . Researchers utilize it to investigate the complex equilibrium between different chair conformations and the critical role of intramolecular hydrogen bonding in stabilizing specific conformers. These interactions are significantly influenced by solvent environment and concentration, making this compound a relevant subject for NMR and IR spectroscopy studies aimed at understanding solvent effects and intermolecular interactions . Its structural features make it a useful analog for probing stereoelectronic effects and anomeric interactions in six-membered ring systems. WARNING : This product is intended for research purposes only and is not classified as a medicinal product . It is strictly for use in laboratory R&D settings. It is not intended for human or veterinary diagnostic or therapeutic use, nor for food, cosmetic, or household applications. Safety data for this compound indicates an oral LD 50 of 804 mg/kg in rats . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment (PPE) under controlled laboratory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-ethoxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-10-8-6-4-3-5-7(8)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOQGLKMAXRWPD-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereoselective Preparation of Trans 2 Ethoxy Cyclohexanol

Regioselective and Stereoselective Approaches to Vicinal Ethoxycyclohexanols

The preparation of 2-ethoxy-cyclohexanol isomers is predominantly achieved through the ring-opening of cyclohexene (B86901) oxide. The inherent strain in the three-membered epoxide ring makes it susceptible to nucleophilic attack, even by weak nucleophiles like alcohols. openstax.org The stereochemical outcome of this reaction is highly dependent on the catalytic conditions employed.

The reaction of cyclohexene oxide with ethanol (B145695) is a direct and common method for producing 2-ethoxy-cyclohexanol. Cyclohexene oxides are valuable building blocks in synthetic chemistry that can react with a wide range of nucleophiles. nih.gov The efficiency and selectivity of this transformation are greatly enhanced by the use of catalysts. Both Brønsted and Lewis acids are effective in promoting this reaction.

Under acidic conditions, the ring-opening of epoxides proceeds via a mechanism with significant S(_N)2 character. openstax.orglibretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which creates a better leaving group and activates the epoxide ring toward nucleophilic attack. masterorganicchemistry.com The ethanol molecule, acting as the nucleophile, then attacks one of the electrophilic carbons of the protonated epoxide.

This nucleophilic attack occurs from the side opposite to the C-O bond of the epoxide, in a "backside attack" fashion. openstax.orgmasterorganicchemistry.com This inversion of configuration at the point of attack results in the formation of a trans product. For the symmetrical cyclohexene oxide, attack at either carbon atom leads to the same trans-1,2-disubstituted product. openstax.org Therefore, the acid-catalyzed alcoholysis of cyclohexene oxide with ethanol reliably yields trans-2-Ethoxy-cyclohexanol.

Lewis acids are highly effective catalysts for the ring-opening of epoxides, often providing higher reaction rates and milder conditions compared to Brønsted acids. nih.gov Lewis acids function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and increases the electrophilicity of the carbon atoms, thereby facilitating nucleophilic attack.

Computational studies using density functional theory have explored the catalytic effect of various Lewis acids on the ring-opening of cyclohexene oxide. nih.govuniversiteitleiden.nl These studies show that the reaction barrier decreases significantly with increasing strength of the Lewis acid. nih.govuniversiteitleiden.nl For instance, the catalytic activity of Group 1 cations increases in the order Cs < Rb < K < Na < Li. nih.govuniversiteitleiden.nl Heterogeneous Lewis acid catalysts, such as Sn-Beta zeolites, have also been shown to be highly active and regioselective for the ring-opening of epoxides with alcohols. researchgate.net

Table 1: Effect of Lewis Acid Catalysis on Epoxide Ring-Opening Reaction Barrier
Catalyst (Y+)Relative Reaction Barrier (kcal/mol)Reference
NoneHighest nih.gov
Cs+Lower nih.govuniversiteitleiden.nl
Rb+ nih.govuniversiteitleiden.nl
K+ nih.govuniversiteitleiden.nl
Na+ nih.govuniversiteitleiden.nl
Li+ nih.govuniversiteitleiden.nl
H+Lowest nih.govuniversiteitleiden.nl

An alternative strategy for the synthesis of this compound involves the hydrogenation of a suitable cyclohexene precursor. For example, the catalytic hydrogenation of 2-ethoxy-2-cyclohexen-1-ol could potentially yield the desired product. The stereochemical outcome of the hydrogenation would depend on the catalyst and reaction conditions, with the delivery of hydrogen often occurring from the less sterically hindered face of the molecule.

While direct literature on the hydrogenation of 2-ethoxy-2-cyclohexen-1-ol is scarce, related hydrogenations of functionalized cyclohexenes are well-documented. For instance, the selective hydrogenation of 2-cyclohexen-1-one (B156087) over platinum-based catalysts can yield cyclohexanone (B45756) with high selectivity. rsc.org Similarly, the hydrogenation of cyclohexyl acetate (B1210297) to produce cyclohexanol (B46403) has been achieved using Zn-promoted Cu/Al(_2)O(_3) catalysts. rsc.org These examples suggest that a catalytic hydrogenation approach, using catalysts like platinum or palladium on a support, is a viable, though less direct, method for accessing the saturated cyclohexanol ring system from an unsaturated precursor.

Research continues to focus on developing more efficient and selective catalysts for the synthesis of alkoxycyclohexanols. Various novel systems have shown promise in the ring-opening of cyclohexene oxide. Amine triphenolate iron(III) complexes have demonstrated excellent activity for the ring-opening polymerization of cyclohexene oxide and can also catalyze its reaction with CO(_2). mdpi.com Rare-earth metal complexes have also been employed to catalyze the ring-opening of cyclohexene oxide with amines to produce β-aminoalcohols under mild, solvent-free conditions. researchgate.net

Furthermore, metal-free catalyst systems have emerged as an environmentally benign alternative. Graphite oxide has been reported as an efficient catalyst for the ring-opening of epoxides with various alcohols, proceeding with good to excellent yields under mild, metal-free conditions. researchgate.net Heterogeneous catalysts like Sn-Beta zeolites have proven to be robust and reusable catalysts for these transformations, offering high activity and selectivity. researchgate.net

Table 2: Examples of Novel Catalyst Systems for Cyclohexene Oxide Ring-Opening
Catalyst SystemNucleophileKey FeaturesReference
Amine Triphenolate Iron(III) Complexes- (Polymerization)Excellent activity, TOF > 11050 h⁻¹ mdpi.com
Rare-Earth Metal ComplexesAminesMild, solvent-free conditions researchgate.net
Graphite Oxide (GO)AlcoholsMetal-free, mild conditions, high yields researchgate.net
Sn-Beta ZeoliteAlcoholsHigh activity, reusable heterogeneous catalyst researchgate.net

Catalytic Ring-Opening of Cyclohexene Oxides with Ethanol

Strategies for Enantiopure this compound

The synthesis of a single enantiomer of this compound requires an asymmetric approach. Since the starting material, cyclohexene oxide, is a meso compound, the key strategy is an enantioselective ring-opening reaction. This involves using a chiral catalyst to control the nucleophilic attack of ethanol on one of the two enantiotopic carbon atoms of the epoxide.

This desymmetrization approach has been successfully applied to the ring-opening of meso-epoxides. For example, chiral Schiff base ligands have been used to catalyze the asymmetric ring-opening of meso-cyclohexene epoxide with phenyllithium, yielding enantiomerically enriched (1S,2R)-phenylcyclohexanol. researchgate.net Similarly, chiral phosphoric acids have been utilized as catalysts in asymmetric intramolecular reactions to produce chiral tetrahydropyrans with high enantioselectivity. whiterose.ac.uk

By analogy, a chiral catalyst system could be employed to mediate the addition of ethanol to cyclohexene oxide. The chiral catalyst would form a transient complex with the epoxide, differentiating the two otherwise equivalent carbon atoms. This would direct the incoming ethanol nucleophile to attack preferentially at one center, leading to the formation of one enantiomer of this compound in excess over the other. The development of such catalytic asymmetric alcoholysis reactions is a key area of modern synthetic chemistry.

Enzymatic and Biocatalytic Kinetic Resolution Approaches for Related Alcohols

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers of racemic alcohols. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The result is a mixture of an acylated enantiomer and an unreacted alcohol enantiomer, which can then be separated.

Lipases are frequently employed for the resolution of trans-2-substituted cyclohexanols. A common practice involves the use of immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica) or lipase (B570770) PS (from Pseudomonas cepacia), due to their high enantioselectivity and stability in organic solvents. nih.gov The acylating agent is often an activated ester, such as vinyl acetate, and the reaction is typically carried out in a non-polar solvent like diethyl ether or diisopropyl ether. nih.gov

Research has shown high enantioselectivity (E > 200) for the lipase-catalyzed asymmetric acylation of various trans-2-substituted cyclohexanols. nih.gov Following the "Kazlauskas rule," in most cases, the (R)-enantiomer of the alcohol is acylated at a faster rate, yielding the (R)-ester and the unreacted (S)-alcohol. nih.gov The reaction rate is influenced by several factors, including the choice of solvent and the quantity of the enzyme. nih.gov It has also been observed that trans isomers of 2-substituted cycloalkanols generally react more rapidly than their cis counterparts in these enzymatic acylations. nih.gov

The general scheme for this resolution is as follows:

(±)-trans-2-Ethoxy-cyclohexanol + Acyl Donor ---(Lipase)--> (R)-trans-2-Ethoxy-cyclohexyl acetate + (S)-trans-2-Ethoxy-cyclohexanol

The resulting ester and unreacted alcohol can then be separated by standard chromatographic techniques. Subsequent hydrolysis of the ester provides access to the (R)-enantiomer of this compound.

General Findings in Lipase-Catalyzed Kinetic Resolution of trans-2-Substituted Cyclohexanols
EnzymeTypical Acyl DonorTypical SolventEnantioselectivity (E-value)Faster Reacting Enantiomer
Novozym 435 (Candida antarctica lipase B)Vinyl AcetateDiethyl Ether, Diisopropyl Ether> 200(R)-enantiomer
Lipase PS (Pseudomonas cepacia)Vinyl AcetateDiethyl Ether, Diisopropyl EtherHigh (often > 200)(R)-enantiomer

Asymmetric Dihydroxylation as a Route to Stereodefined Cyclohexanediol Precursors

An alternative to kinetic resolution is asymmetric synthesis, which aims to create a specific stereoisomer from a prochiral starting material. A key strategy for synthesizing this compound involves the preparation of a stereodefined cyclohexanediol precursor, which can then be converted to the target compound.

A common starting material for this approach is cyclohexene. The synthesis of trans-1,2-cyclohexanediol (B13532) can be achieved through the epoxidation of cyclohexene to form cyclohexene oxide, followed by acid-catalyzed ring-opening with water. The anti-addition of water to the epoxide results in the desired trans stereochemistry.

However, to obtain an enantiomerically pure product, an asymmetric method must be employed. The Sharpless asymmetric dihydroxylation is a well-established method for the enantioselective synthesis of cis-1,2-diols from alkenes. While this method produces a cis-diol, subsequent chemical manipulation can be used to invert the stereochemistry at one of the alcohol centers to achieve the trans configuration.

A more direct route to a trans-diol precursor can be achieved through chemo-enzymatic methods. For example, a one-pot asymmetric trans-dihydroxylation of cyclohexene can be performed. This involves an initial epoxidation of cyclohexene, which can be mediated by an immobilized lipase like Novozym 435, followed by the hydrolysis of the resulting cyclohexene oxide with resting cells of certain microorganisms, such as Sphingomonas sp..

Once the desired enantiomer of trans-1,2-cyclohexanediol is obtained, the ethoxy group can be introduced through a Williamson ether synthesis. This involves the deprotonation of one of the hydroxyl groups with a base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, like ethyl iodide or ethyl bromide. Due to the potential for a competing elimination reaction, primary alkyl halides are preferred for this synthesis. The reaction typically proceeds via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

The steps for this synthetic route can be summarized as:

Stereoselective formation of a precursor:

Asymmetric epoxidation of cyclohexene followed by ring-opening.

Or, resolution of racemic trans-1,2-cyclohexanediol.

Monoprotection of one hydroxyl group (if necessary).

Etherification:

Deprotonation of the free hydroxyl group with a base (e.g., NaH).

Reaction with an ethylating agent (e.g., ethyl iodide).

Deprotection (if applicable).

Key Reactions in the Asymmetric Synthesis of trans-2-Ethoxy-cyclohexanol via a Diol Precursor
StepReactionKey ReagentsStereochemical Outcome
1Epoxidation of Cyclohexenem-CPBARacemic cyclohexene oxide
2Acid-catalyzed Ring OpeningH3O+trans-1,2-cyclohexanediol (racemic)
3Williamson Ether Synthesis1. Base (e.g., NaH) 2. Ethyl halide (e.g., CH3CH2I)Formation of the ether linkage

Development of Alternative Synthetic Pathways to Ethoxycyclohexanol Frameworks

Beyond the classical resolution and asymmetric dihydroxylation routes, research into alternative synthetic pathways for 2-alkoxycyclohexanol frameworks is ongoing, often focusing on improving efficiency and sustainability.

One such alternative involves the direct reaction of cyclohexene with hydrogen peroxide and an alcohol in the presence of a suitable catalyst. For instance, a process for the preparation of 2-alkoxycyclohexanols has been described where cyclohexene is reacted with hydrogen peroxide and an alcohol, such as ethanol, in the presence of a Ti-Al-beta zeolite catalyst. This method aims to achieve the desired product in a more direct manner, avoiding the isolation of intermediate epoxides or diols.

Another innovative approach involves the use of visible light photocatalysis to generate a highly strained trans-cyclohexene intermediate from a more stable precursor. This reactive intermediate can then be intercepted by an alcohol, such as ethanol, to form the corresponding ether. While this method is primarily developed for the protection of alcohols, its principles could be adapted for the synthesis of ethoxycyclohexanol frameworks. The reaction is driven by the energy of light, allowing for the formation of a thermodynamically less stable product.

These alternative pathways represent ongoing efforts to develop more atom-economical and environmentally benign methods for the synthesis of valuable chemical intermediates like this compound.

Advanced Spectroscopic Characterization for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about molecular structure, connectivity, and dynamics in solution. By analyzing various NMR parameters, a detailed picture of the preferred conformation of trans-2-ethoxy-cyclohexanol can be constructed. The molecule exists as an equilibrium between two chair conformers: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.

Conformational equilibrium of this compoundFigure 1.

Proton NMR (¹H NMR) spectroscopy, particularly the analysis of three-bond spin-spin coupling constants (³JHH), is a fundamental tool for determining the relative orientation of adjacent protons and, by extension, the conformation of cyclic systems. ipb.ptorganicchemistrydata.org The magnitude of ³JHH is related to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation. organicchemistrydata.org

In this compound, the key coupling constants are between the proton on C1 (H1, attached to the hydroxyl group) and the proton on C2 (H2, attached to the ethoxy group).

In the diequatorial (e,e) conformer , both H1 and H2 are in axial positions. The dihedral angle between them (H1ax-C1-C2-H2ax) is approximately 180°. This anti-periplanar relationship results in a large coupling constant, typically in the range of 8–13 Hz. organicchemistrydata.org

In the diaxial (a,a) conformer , both H1 and H2 are in equatorial positions. The dihedral angle between them (H1eq-C1-C2-H2eq) is around 60°. This synclinal or gauche relationship leads to a much smaller coupling constant, usually between 2–5 Hz. organicchemistrydata.org

Experimental ¹H NMR data for this compound reveals the chemical shifts for the protons involved. rsc.org The multiplet for the proton at C1 (geminal to the OH group) and the proton at C2 (geminal to the OEt group) would show a coupling constant that is a population-weighted average of the values for the two conformers. A large observed value for ³JH1,H2 would indicate a strong preference for the diequatorial conformation of the substituents. Studies on analogous trans-2-substituted cyclohexanols consistently show that the diequatorial conformer is predominant, as it minimizes steric interactions present in the diaxial form. researchgate.net

Table 1: Relationship Between Conformation and Expected ³JH1,H2 Coupling Constants

ConformerSubstituent OrientationH1-H2 Relative PositionDihedral Angle (φ)Expected ³JH1,H2 (Hz)
I (e,e) DiequatorialDiaxial~180°8 - 13
II (a,a) DiaxialDiequatorial~60°2 - 5

¹³C NMR spectroscopy provides complementary information for conformational analysis. The chemical shift of a carbon nucleus is highly sensitive to its steric environment. rsc.org A key principle is the γ-gauche effect , which states that a carbon atom experiences an upfield shift (to a lower δ value) of 2–4 ppm for each gauche interaction with a substituent at the γ-position.

In the context of this compound:

In the diequatorial (e,e) conformer , the hydroxyl and ethoxy groups are anti to the C3 and C6 carbons, and C1 and C4 carbons, respectively. There are minimal γ-gauche interactions involving the substituents.

In the diaxial (a,a) conformer , the axial hydroxyl group has γ-gauche interactions with the axial protons on C3 and C5, causing shielding of C3 and C5. Similarly, the axial ethoxy group shields C4 and C6. This steric compression leads to a significant upfield shift for these ring carbons compared to their positions in the diequatorial conformer.

By analyzing the observed ¹³C NMR spectrum at room temperature, which represents a rapid equilibrium, the chemical shifts are a weighted average. However, these shifts can be compared with values predicted by additivity rules or with data from conformationally locked model compounds. rsc.org Low-temperature ¹³C NMR can "freeze out" the equilibrium, allowing for the direct observation of signals for both conformers and a precise determination of their ratio. rsc.orgnih.gov The published ¹³C NMR data for this compound is consistent with the diequatorial conformer being the major species in solution. rsc.org

Table 2: Experimental NMR Data for this compound in CDCl₃

SpectrumChemical Shift (δ, ppm)Description
¹H NMR 3.73-3.62 (m, 1H)H-C(OEt) or H-C(OH)
3.45-3.34 (m, 2H)-O-CH₂-CH₃
3.03-2.96 (m, 1H)H-C(OEt) or H-C(OH)
2.71 (s, 1H)-OH
2.12-1.93 (m, 2H)Cyclohexane (B81311) ring CH₂
1.77-1.60 (m, 2H)Cyclohexane ring CH₂
1.46-1.09 (m, 7H)Cyclohexane ring CH₂ and -O-CH₂-CH₃
¹³C NMR 83.5C-OEt
72.6C-OH
64.1-O-CH₂-CH₃
32.0Cyclohexane ring CH₂
29.1Cyclohexane ring CH₂
24.3Cyclohexane ring CH₂
24.1Cyclohexane ring CH₂
15.8-O-CH₂-CH₃
Data sourced from The Royal Society of Chemistry. rsc.org

Dynamic NMR (DNMR) spectroscopy is the study of chemical exchange processes that occur on the NMR timescale. ox.ac.uk For this compound, the chair-chair interconversion is the primary dynamic process of interest. nih.gov

At room temperature, this ring flip is rapid, and the NMR spectrum shows a single set of time-averaged signals for the two conformers. As the temperature is lowered, the rate of interconversion decreases. This slowing of the exchange rate causes the NMR signals to broaden, a phenomenon known as coalescence. Below the coalescence temperature, the exchange becomes slow enough that separate, sharp signals for the diequatorial and diaxial conformers can be observed. ox.ac.uk

A full DNMR lineshape analysis allows for the quantification of several key thermodynamic and kinetic parameters:

Equilibrium Constant (Keq): Determined from the integration of the signals corresponding to the two conformers at low temperatures.

Gibbs Free Energy Difference (ΔG°): Calculated from Keq (ΔG° = -RT ln Keq), this value indicates the relative stability of the conformers.

Rate Constant (k): The rate of exchange can be determined at various temperatures.

Activation Barrier (ΔG‡): The free energy of activation for the ring flip can be calculated from the rate constant at the coalescence temperature, providing insight into the energy barrier of the conformational change. nih.gov

Such studies on substituted cyclohexanes have provided a deep understanding of the energetic landscape of their conformational dynamics. rsc.orgnih.gov

Chiroptical Spectroscopy for Absolute Configuration Assignment

While NMR spectroscopy is exceptionally powerful for determining relative stereochemistry and conformation, it cannot typically distinguish between enantiomers. Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are the methods of choice for assigning the absolute configuration (e.g., (1R,2R) vs. (1S,2S)) of enantiomerically pure samples. cas.czuniv-amu.fr

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a chiral substance as a function of the wavelength of light. leidenuniv.nl Circular Dichroism (CD) is the difference in absorption of left and right circularly polarized light by a chiral molecule, also measured as a function of wavelength. nih.gov

An ORD curve and a CD spectrum are collectively known as a Cotton effect . The shape, sign (positive or negative), and magnitude of the Cotton effect are characteristic of the absolute configuration of the molecule and the conformation of its chromophores (the light-absorbing groups). leidenuniv.nl For this compound, the relevant chromophores are the C-O-H and C-O-C functionalities. Although these groups have weak absorptions in the accessible UV range, their chiroptical properties can still be measured and are highly sensitive to their stereochemical environment. nih.gov The determination of absolute configuration often requires comparing the experimental CD spectrum with spectra predicted by quantum mechanical calculations for a known stereoisomer. sns.it

The power of chiroptical spectroscopy lies in its direct link to the three-dimensional arrangement of atoms. The sign of the Cotton effect can often be predicted by empirical or semi-empirical rules that correlate the spatial disposition of substituents around the chromophore with the observed chiroptical response.

For complex molecules, the most reliable method for assigning absolute configuration is the comparison of the experimental CD spectrum with a theoretically calculated spectrum. sns.itmdpi.com This process involves:

Determining the stable conformers of the molecule (e.g., the diequatorial and diaxial forms of this compound) and their relative populations using computational methods.

Calculating the theoretical CD spectrum for each significant conformer of a chosen absolute configuration (e.g., (1R,2R)).

Generating a population-weighted average of the theoretical spectra.

Comparing this final theoretical spectrum with the experimentally measured spectrum.

A good match between the experimental and theoretical spectra provides a confident assignment of the molecule's absolute configuration. This combined experimental and computational approach has become the gold standard for stereochemical elucidation in modern organic chemistry. nih.gov

Comprehensive Conformational Analysis of Trans 2 Ethoxy Cyclohexanol

Theoretical and Computational Chemistry Approaches to Conformational Landscapes

The study of molecular conformations has been significantly advanced by the advent of computational chemistry. These methods allow for the exploration of a molecule's potential energy surface, identifying stable conformers (energy minima) and the transition states that connect them. For a molecule like trans-2-Ethoxy-cyclohexanol, where multiple low-energy conformations are possible, these theoretical approaches are indispensable for a thorough understanding of its structural dynamics.

Density Functional Theory (DFT) Calculations for Conformational Energies

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical modeling method for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for the conformational analysis of medium-sized organic molecules.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For systems where non-covalent interactions, such as intramolecular hydrogen bonding and dispersion forces, are significant, the selection of an appropriate functional is critical.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has been a workhorse in computational chemistry for many years. It often provides a good description of molecular geometries and relative energies for a wide range of organic molecules. youtube.com

MP2 (Møller-Plesset perturbation theory of the second order) , while not a DFT method, is an ab initio wave function-based method that is often used as a benchmark for DFT calculations, as it inherently accounts for electron correlation and dispersion effects.

M06 (Minnesota 2006) is a family of meta-hybrid GGA functionals that are specifically parameterized to provide better performance for non-covalent interactions, thermochemistry, and kinetics. The M06-2X functional, in particular, has been shown to yield accurate conformational energies for six-membered heterocycles. rsc.org

The choice of basis set is also crucial. Pople-style basis sets, such as the 6-311++G(d,p) , are commonly employed. researchgate.net The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with significant non-covalent interactions, while polarization functions ("d,p") allow for more flexibility in the description of bonding.

For a molecule like this compound, a combination such as B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p) would be expected to provide reliable results. Benchmarking against higher-level calculations like CCSD(T) is ideal but often computationally prohibitive for routine conformational analysis. nih.gov

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain. ucalgary.ca However, other higher-energy conformations, such as the twist-boat and boat, exist as intermediates on the pathway of ring inversion.

For this compound, the two primary chair conformations are the diequatorial (ee) and the diaxial (aa). In the diequatorial conformer, both the hydroxyl and ethoxy groups occupy the more sterically favored equatorial positions. masterorganicchemistry.com In the diaxial conformer, both groups are in the more sterically hindered axial positions.

The relative stability of these conformers is determined by a balance of several factors:

Steric Hindrance (1,3-diaxial interactions): Axial substituents experience steric repulsion with the other axial hydrogens on the same side of the ring. ucalgary.ca This generally destabilizes the diaxial conformation.

Intramolecular Hydrogen Bonding: A key interaction in this compound is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the ethoxy group. This interaction is only possible in the diaxial conformation, where the two groups are in close proximity. This hydrogen bond can significantly stabilize the otherwise unfavorable diaxial arrangement.

Gauche Interactions: In the diequatorial conformer, the bulky ethoxy and hydroxyl groups are gauche to each other, which introduces some torsional strain.

Due to the scarcity of direct experimental or computational data for this compound, we can infer its likely conformational behavior from studies on the closely related trans-2-methoxycyclohexanol. A computational study on cis-3-methoxycyclohexanol at the B3LYP/6-311+G** level provides insight into the energetics of similar systems. sci-hub.se

Table 1: Calculated Relative Energies for Chair Conformations of an Analogous Compound (trans-2-methoxycyclohexanol) Data extrapolated from analogous systems and theoretical principles.

ConformationSubstituent OrientationKey Stabilizing/Destabilizing FactorsPredicted Relative Energy (kJ/mol)
Chair (ee)DiequatorialLower steric strain, gauche interaction between substituents0 (Reference)
Chair (aa)Diaxial1,3-diaxial interactions, potential intramolecular H-bond2 - 8
Twist-Boat-Higher torsional and angle strain> 20
Boat-High torsional and steric strain (eclipsing and flagpole interactions)> 25

Note: The relative energies are estimates based on general principles of conformational analysis of substituted cyclohexanes and data from analogous compounds. The actual values for this compound may vary.

For this compound, the different rotamers of the ethoxy group will modulate the strength of the intramolecular hydrogen bond in the diaxial conformation and the steric interactions in both the diaxial and diequatorial conformers.

Table 2: Potential Rotational Isomers of the Ethoxy Group and Their Expected Energetic Influence Based on theoretical principles of rotational isomerism.

Rotation AxisDihedral AngleDescriptionExpected Energetic Contribution
C(ring)-OC2-C1-O-C(ethyl)Defines the orientation of the ethyl group relative to the ringLow energy barrier, preference for anti/gauche to avoid steric clashes with the ring
O-C(ethyl)C1-O-C(ethyl)-C(methyl)Defines the orientation of the terminal methyl groupLow energy barrier, preference for staggered conformations

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool for mapping the minimum energy path connecting a transition state to its corresponding reactants and products. In the context of conformational analysis, IRC calculations can be used to verify that a calculated transition state does indeed connect two conformational minima (e.g., the diequatorial and diaxial chair forms via a twist-boat intermediate).

The IRC path for the chair-to-chair interconversion of this compound would reveal the sequence of geometrical changes that occur during the ring flip. This includes the flattening of the ring through a half-chair transition state to a twist-boat intermediate, and then to the inverted chair conformation. The energy profile along the IRC provides the activation energy for the conformational change.

Ab Initio and Molecular Mechanics (MM) Simulations for Conformational Exploration

While DFT is excellent for calculating the energies of specific conformations, exploring the entire conformational space of a flexible molecule can be computationally demanding. For this, methods like ab initio molecular dynamics and molecular mechanics simulations are often employed.

Ab Initio Molecular Dynamics (AIMD): This method combines quantum mechanical calculations of forces with classical equations of motion to simulate the dynamic behavior of a molecule over time. AIMD can be used to explore the conformational landscape without prior assumptions about the important degrees of freedom, and can reveal complex conformational transitions.

Molecular Mechanics (MM): MM methods use classical force fields (like MMFF or AMBER) to calculate the potential energy of a molecule as a function of its geometry. mdpi.com Because MM calculations are much faster than quantum mechanical ones, they are well-suited for performing extensive conformational searches. uci.edu A common approach is to use a Monte Carlo or systematic search at the MM level to generate a large number of possible conformations, which are then optimized and ranked using a more accurate DFT method. youtube.com This tiered approach provides a balance between computational efficiency and accuracy, ensuring a thorough exploration of the low-energy conformational space.

Potential Energy Surface (PES) Mapping and Characterization of Minima

A detailed Potential Energy Surface (PES) mapping for this compound has not been specifically reported in the literature. Such a map would computationally model the energy of the molecule as a function of its geometric parameters, primarily the dihedral angles within the cyclohexane ring and the orientation of the ethoxy and hydroxyl substituents. The minima on this surface would correspond to the stable conformers.

For trans-1,2-disubstituted cyclohexanes, the two most significant energy minima are typically the chair conformations where the substituents are either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformer is generally favored due to the avoidance of destabilizing 1,3-diaxial interactions. The diaxial conformer, while often higher in energy, can be influenced by other factors such as intramolecular hydrogen bonding or specific solvent interactions.

Experimental Validation of Conformational Preferences

Experimental studies providing direct observational data for the conformers of this compound are limited. The following sections describe the types of experiments that would be necessary to validate its conformational preferences.

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the direct observation of individual conformers. By slowing the rate of chair-chair interconversion at low temperatures, the distinct signals for the axial and equatorial conformers can be resolved. The relative populations of the conformers can be determined by integrating the respective signals, which then allows for the calculation of the free energy difference (ΔG°) between them. While this type of study has been performed on many cyclohexane derivatives, specific data for this compound is not available in the reviewed literature.

The conformational equilibrium of substituted cyclohexanols can be significantly influenced by the solvent environment. Polar solvents can stabilize more polar conformers. In the case of this compound, the diequatorial conformer is expected to have a different dipole moment than the diaxial conformer. A change in solvent polarity would be expected to shift the equilibrium. For instance, a more polar solvent might favor the conformer with the larger dipole moment. Additionally, solvents capable of hydrogen bonding can interact with the hydroxyl and ethoxy groups, further influencing the conformational preference. Systematic studies on the effect of a range of solvents on the conformational equilibrium of this compound have not been found.

Analysis of Intramolecular Interactions Governing Conformational Stability

The stability of the different conformers of this compound is governed by a balance of several intramolecular interactions.

In a cyclohexane chair conformation, substituents in the axial position can experience steric repulsion with the other two axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions. For the diaxial conformer of this compound, both the ethoxy and the hydroxyl groups would be in axial positions, leading to significant steric strain. The ethoxy group, being larger than a hydroxyl group, would contribute more to this destabilization. The diequatorial conformer, with both substituents in the more sterically favored equatorial positions, largely avoids these unfavorable 1,3-diaxial interactions.

InteractionConformerDescription
1,3-DiaxialDiaxialThe axial ethoxy and hydroxyl groups experience steric repulsion with the axial hydrogens at the C3 and C5 positions relative to the substituent.
1,3-DiaxialDiequatorialMinimal 1,3-diaxial interactions from the substituents, as they occupy equatorial positions.

Gauche interactions occur between substituents on adjacent carbon atoms that have a dihedral angle of approximately 60°, similar to the gauche conformation of butane. In the diequatorial conformer of this compound, the ethoxy and hydroxyl groups are in a gauche relationship. In the diaxial conformer, the relationship between the two axial substituents is anti (180°), but each axial group has a gauche relationship with the axial C-H bonds of the ring carbons two positions away.

Theoretical and infrared studies on a series of trans-2-bromoalkoxycyclohexanes, which included the ethoxy derivative, indicated a preference for the diequatorial conformer for the ethoxy and isopropoxy derivatives. This suggests that for this compound, the destabilizing gauche interaction between the equatorial ethoxy and hydroxyl groups is less significant than the destabilizing 1,3-diaxial interactions in the diaxial conformer.

ConformerKey Gauche Interactions
DiequatorialBetween the equatorial ethoxy and hydroxyl groups.
DiaxialBetween the axial substituents and the parallel axial C-H bonds within the ring structure.

Intramolecular Hydrogen Bonding Effects on Hydroxyl Group Orientation

In the conformational analysis of this compound, the orientation of the hydroxyl group is significantly influenced by the potential for intramolecular hydrogen bonding with the adjacent ethoxy group. This non-covalent interaction plays a crucial role in determining the relative stability of different rotational isomers (rotamers) of the molecule. The trans configuration dictates that the ethoxy and hydroxyl groups are on opposite sides of the cyclohexane ring, which, in a chair conformation, places them in either a diequatorial or a diaxial arrangement. The diequatorial conformation is significantly more stable due to lower steric strain. youtube.compressbooks.publibretexts.org

Within the more stable diequatorial conformer, the hydroxyl group can rotate around the C-O bond, leading to different spatial orientations of the hydroxyl hydrogen. The key factor governing this orientation is the interaction between the hydroxyl hydrogen and the oxygen atom of the ethoxy group. An intramolecular hydrogen bond can form when the hydroxyl hydrogen is in proximity to the ethoxy oxygen, which stabilizes the conformation.

Rotational Isomers and Energy Landscape

The rotation of the hydroxyl group in the diequatorial conformer of this compound can be described by the dihedral angle between the C-C bond of the ring, the C-O bond of the hydroxyl group, and the O-H bond. The two most significant orientations are the gauche and anti conformations.

In the gauche conformation , the hydroxyl hydrogen is oriented towards the ethoxy group, allowing for the formation of an intramolecular hydrogen bond. This conformation is generally favored due to the stabilizing effect of this hydrogen bond. chemistrysteps.comwikipedia.org The dihedral angle in such an arrangement is typically around 60°. chemistrysteps.com

In the anti conformation , the hydroxyl hydrogen is pointed away from the ethoxy group, preventing any intramolecular hydrogen bonding. This conformation is generally less stable due to the absence of the stabilizing hydrogen bond interaction. chemistrysteps.com The dihedral angle is approximately 180°. pdx.edu

The energy difference between the gauche and anti conformers provides an estimation of the strength of the intramolecular hydrogen bond. For similar 2-alkoxyethanols, the gauche conformer is favored by at least 2 kcal/mol over the trans (or anti) conformer. nih.gov

ConformerDihedral Angle (H-O-C-C)Intramolecular H-BondRelative Stability
Gauche~60°YesMore Stable
Anti~180°NoLess Stable

This table presents a generalized view of the rotational isomers of the hydroxyl group in diequatorial this compound.

Spectroscopic Evidence and Hydrogen Bond Strength

Infrared (IR) spectroscopy is a powerful tool for identifying intramolecular hydrogen bonding. The stretching frequency of the O-H bond is sensitive to its environment. A "free" or non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band in the range of 3600-3700 cm⁻¹. msu.edulibretexts.org When a hydroxyl group participates in a hydrogen bond, the O-H bond is weakened, resulting in a shift of the absorption band to a lower frequency (typically 3200-3600 cm⁻¹) and a broadening of the peak. msu.edulibretexts.orgresearchgate.net

In the case of this compound, the presence of a notable absorption band in the lower frequency region would indicate the prevalence of the gauche conformer, stabilized by an intramolecular hydrogen bond. The magnitude of the frequency shift (Δν) between the free and bonded O-H stretching vibrations can be correlated with the strength of the hydrogen bond.

O-H Stretching VibrationTypical Frequency Range (cm⁻¹)Indication
Free O-H3600 - 3700Anti conformer, no H-bond
Intramolecularly H-bonded O-H3200 - 3600Gauche conformer, with H-bond

This table provides expected IR stretching frequencies for the hydroxyl group in this compound based on the presence or absence of intramolecular hydrogen bonding.

The energy of the intramolecular hydrogen bond in similar systems, such as 2-X-ethanols (where X is an electronegative atom), has been a subject of study, with findings suggesting that these interactions are significant in determining the preferred conformation. nih.gov While the gauche effect, which favors a gauche arrangement for electronegative substituents, contributes to the stability, the presence of an intramolecular hydrogen bond is also a critical factor. wikipedia.orgnih.gov

Stereoelectronic Effects in the Trans 2 Ethoxy Cyclohexanol Scaffold

Hyperconjugative Interactions and Their Manifestation

Orbital Interactions Involving Oxygen Lone Pairs (n(O) → σ*(C-H))

A significant hyperconjugative interaction in trans-2-ethoxy-cyclohexanol involves the donation of electron density from the non-bonding lone pair orbitals of the oxygen atoms (both the hydroxyl and ethoxy groups) into the anti-bonding orbitals (σ) of adjacent carbon-hydrogen bonds. eoquimica.comrsc.orgacs.org This type of interaction, termed negative hyperconjugation, is most effective when the donor lone pair and the acceptor σ orbital are anti-periplanar (oriented 180° to each other). rsc.orgnih.gov

In the diequatorial conformer of this compound, the p-type lone pair on the ring oxygen can align anti-periplanar to the axial C-H bonds on the adjacent carbons (C1-H and C2-H). This n(O) → σ*(C-H_ax) interaction leads to an elongation and weakening of the axial C-H bond, which in turn affects its spectroscopic properties. acs.orgresearchgate.net This delocalization stabilizes the conformation where such an alignment is possible. rsc.org The strength of this interaction is a key factor in phenomena like the anomeric effect observed in related heterocyclic systems. rsc.orgacs.org

σ(C-O) → σ*(C-H) and Other Relevant Hyperconjugative Pathways

Besides lone pair donations, sigma (σ) bonds can also act as electron donors in hyperconjugative interactions. In the cyclohexane (B81311) framework, interactions between adjacent σ bonds are prevalent. For instance, the electron density from a σ(C-O) bond can delocalize into a neighboring anti-periplanar σ*(C-H) anti-bonding orbital. acs.orgacs.org

Perlin Effects and Their Relation to Anisotropic Shielding in NMR

The "Perlin effect" in NMR spectroscopy refers to the observation that one-bond carbon-hydrogen coupling constants (¹J(C,H)) are typically different for axial and equatorial protons in six-membered rings. researchgate.net Specifically, ¹J(C,Heq) is generally larger than ¹J(C,Hax). researchgate.net This effect is a direct manifestation of the stereoelectronic interactions discussed previously. The hyperconjugative donation of electron density into a σ*(C-Hax) orbital weakens and lengthens the axial C-H bond, which results in a smaller ¹J(C,Hax) value. researchgate.net

This phenomenon is also related to anisotropic shielding. Anisotropic effects in NMR arise from the non-uniform magnetic fields generated by electron clouds of neighboring bonds or functional groups. researchgate.netarsdcollege.ac.inrsc.org In this compound, the C-O and C-C bonds, as well as the oxygen lone pairs, create local magnetic fields that are orientation-dependent. researchgate.net Protons or carbons located in the "shielding cone" of these groups will experience a weaker effective magnetic field and resonate at a lower chemical shift (upfield), while those in the "deshielding zone" will resonate at a higher chemical shift (downfield). arsdcollege.ac.in The rigid chair conformation of the cyclohexane ring places axial and equatorial protons in distinct anisotropic environments relative to the C-O and C-C bonds, contributing to their different chemical shifts and coupling constants, which is intrinsically linked to the Perlin effect. researchgate.net

Computational Analysis of Orbital Interactions (e.g., Natural Bond Orbital (NBO) analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex wavefunctions from quantum chemical calculations into a more intuitive chemical picture of bonding, lone pairs, and orbital interactions. researchgate.netresearchgate.net It allows for the quantification of hyperconjugative interactions by calculating the second-order perturbation theory energy of delocalization (E(2)) between a filled donor NBO and an empty acceptor NBO. rsc.org

Table 1: Illustrative NBO E(2) Interaction Energies in Related Cyclohexane Systems

Donor Orbital (i)Acceptor Orbital (j)E(2) (kcal/mol)System/Conformation
n(O)σ(C-Hax)~5-10Axial-alkoxy-tetrahydropyran
σ(C-Hax)σ(C-Hax)~2.5Cyclohexane
σ(C-C)σ(C-Oeq)~1.5Equatorial-alkoxy-cyclohexane
σ(C-Hax)σ(C-Oax)~3.0Axial-alkoxy-cyclohexane

Note: The values presented are representative and collated from studies on analogous systems like alkoxy-cyclohexanes and tetrahydropyrans to illustrate the magnitude of these effects. Actual values for this compound would require specific calculations. rsc.orgacs.orgresearchgate.net

Correlation between Stereoelectronic Effects and Bond Parameters (e.g., ¹J(C-H) coupling constants)

A direct correlation exists between the strength of stereoelectronic effects and measurable molecular bond parameters. One of the most sensitive probes for these effects is the one-bond ¹³C-¹H NMR coupling constant (¹J(C,H)). nih.govnih.gov The magnitude of ¹J(C,H) is proportional to the amount of s-character in the C-H bonding orbital and the bond strength. rsc.org

Hyperconjugative interactions that donate electron density into a σ*(C-H) anti-bonding orbital weaken the corresponding C-H bond. researchgate.netnih.gov This weakening is accompanied by a decrease in the s-character of the bond and, consequently, a reduction in the magnitude of the ¹J(C,H) coupling constant. rsc.org Therefore, a smaller ¹J(C,Hax) compared to ¹J(C,Heq) in cyclohexane derivatives is direct experimental evidence for the stronger hyperconjugative stabilization of the axial C-H bonds (the Perlin effect). researchgate.netnih.gov Theoretical calculations have shown a strong linear correlation between calculated C-H bond lengths and their corresponding ¹J(C,H) values, confirming that longer bonds resulting from hyperconjugation have smaller coupling constants. nih.govfigshare.com

Table 2: Typical ¹J(C,H) Coupling Constants in Cyclohexane Derivatives

C-H Bond PositionTypical ¹J(C,H) (Hz)Primary Stereoelectronic Influence
Equatorial126-130 HzWeaker hyperconjugation
Axial120-124 HzStronger n(O)/σ(C-C) → σ(C-Hax) hyperconjugation
Equatorial (α to -OR)~148 HzInductive effect of oxygen
Axial (α to -OR)~140-142 Hzn(O) → σ(C-Hax) hyperconjugation reduces the value

Note: These are typical values for cyclohexane and alkoxy-substituted cyclohexanes. The presence of the ethoxy group will influence the exact values, but the trend of ¹J(C,Heq) > ¹J(C,Hax) is expected to hold. rsc.orgnih.govbeilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of Trans 2 Ethoxy Cyclohexanol

Stereospecific Reactions of the Hydroxyl Group

The hydroxyl group is the primary site of reactivity for many reactions, including eliminations and intramolecular substitutions. The efficiency and mechanism of these reactions are highly dependent on stereoelectronic effects.

The acid-catalyzed dehydration of trans-2-Ethoxy-cyclohexanol removes the hydroxyl group and a vicinal hydrogen to form an alkene. This transformation can proceed through either a unimolecular (E1) or bimolecular (E2) elimination pathway, with the operative mechanism depending on the reaction conditions and the substrate's stereochemistry. pitt.edu

The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group, water (H₂O). lumenlearning.comlibretexts.orgchemistrysteps.com

E1 Pathway: This two-step mechanism begins with the departure of the leaving group to form a secondary carbocation intermediate. libretexts.orgwikipedia.org A weak base (such as water or bisulfate) then abstracts a proton from an adjacent carbon to form the double bond. libretexts.orglibretexts.org The E1 mechanism does not have strict stereochemical requirements for the orientation of the leaving group and the proton. Its product distribution is primarily governed by carbocation stability and thermodynamic principles, typically favoring the most substituted and stable alkene, an outcome known as Zaitsev's rule. libretexts.org For this compound, the E1 pathway would preferentially yield 1-ethoxycyclohexene.

E2 Pathway: This is a concerted, one-step mechanism where a base removes a proton from a β-carbon at the same time the leaving group departs. wikipedia.org The E2 reaction has a stringent stereochemical requirement: the leaving group and the abstracted proton must be in an anti-periplanar (180°) alignment. khanacademy.org In a cyclohexane (B81311) system, this translates to a trans-diaxial arrangement. chemistrysteps.com

For this compound, the most stable diequatorial conformation lacks the necessary trans-diaxial geometry for an E2 elimination. The molecule must first flip to its higher-energy diaxial conformer to meet the stereochemical demands of the E2 pathway. This conformational barrier makes the E2 mechanism less favorable than the E1 pathway under typical acidic dehydration conditions where a strong base is absent. chemistrysteps.com

CharacteristicE1 PathwayE2 Pathway
MechanismTwo steps, via carbocation intermediate wikipedia.orgOne step, concerted reaction wikipedia.org
Rate LawUnimolecular, rate = k[substrate] pitt.eduBimolecular, rate = k[substrate][base] pitt.edu
Base RequirementWeak base is sufficient lumenlearning.comStrong base is typically required wikipedia.org
Stereochemical RequirementNone for the elimination stepAnti-periplanar (trans-diaxial) geometry required khanacademy.orgchemistrysteps.com
Favored by trans-2-Ethoxy-cyclohexanolGenerally favored due to the stability of the diequatorial conformerDisfavored; requires energetically unfavorable ring-flip to a diaxial conformer

The formation of an epoxide from a 1,2-disubstituted cyclohexane, such as a halohydrin, proceeds via an intramolecular Williamson ether synthesis. organicchemistrytutor.com This is an intramolecular nucleophilic substitution (SN2) reaction. ucalgary.ca The reaction requires deprotonation of the hydroxyl group to form a nucleophilic alkoxide, which then attacks the adjacent carbon, displacing a leaving group. ucalgary.ca

Similar to the E2 elimination, this intramolecular SN2 reaction has a strict stereochemical requirement. The attacking nucleophile (the alkoxide) must approach the electrophilic carbon from the backside relative to the leaving group, meaning the two groups must be in an anti-periplanar or trans-diaxial orientation. ucalgary.cayale.edumasterorganicchemistry.com

In the case of this compound, the hydroxyl and ethoxy groups are in a trans relationship. For cyclization to occur, one must act as the nucleophile and the other as the leaving group. If the ethoxy group were converted into a suitable leaving group, the hydroxyl's oxygen would need to attack. In the stable diequatorial conformation, the required anti-periplanar alignment for backside attack is not present. The ring would have to flip to the energetically unfavorable diaxial conformation to allow for the intramolecular SN2 reaction. yale.edu This high activation energy barrier makes intramolecular cyclization to an epoxide highly unfavorable for this isomer compared to competing intermolecular reactions or elimination pathways.

Reactivity of the Ether Moiety and Cleavage Pathways

Ethers are generally unreactive functional groups, a property that makes them useful as solvents. libretexts.orgopenstax.org However, the C-O bond of an ether can be cleaved under harsh conditions, typically by heating with a strong acid such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgwikipedia.orgmasterorganicchemistry.com

The cleavage of this compound would proceed via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group. masterorganicchemistry.comlibretexts.org

Following protonation, a halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. The reaction can follow either an SN1 or SN2 pathway. wikipedia.orglibretexts.org

SN2 Pathway: Given that the carbons attached to the ether are secondary (cyclohexyl) and primary (ethyl), the SN2 mechanism is more likely. The nucleophile will attack the less sterically hindered carbon atom. openstax.org In this case, the primary carbon of the ethyl group is significantly less hindered than the secondary carbon of the cyclohexane ring. Therefore, the iodide or bromide ion would preferentially attack the ethyl group.

SN1 Pathway: This pathway would require the formation of a stable carbocation. Neither a primary nor a secondary carbocation is particularly stable, making this route less probable than the SN2 pathway. libretexts.orglibretexts.org

The expected major products from the acid-catalyzed cleavage of this compound via the SN2 mechanism are bromoethane (or iodoethane) and cyclohexane-1,2-diol .

Influence of Stereochemistry on Reaction Pathway Selectivity and Product Distribution

The trans stereochemistry of the substituents in this compound is the single most important factor controlling its reactivity. The strong energetic preference for the diequatorial conformation, where both large substituents avoid sterically demanding axial positions, dictates which reaction mechanisms are kinetically accessible.

Dehydration Pathway Selectivity: The diequatorial conformation is ideally set up for an E1 reaction, which does not have specific stereochemical constraints, but is poorly configured for an E2 reaction, which requires a trans-diaxial arrangement. Consequently, under acid-catalyzed dehydration conditions, this compound is expected to react primarily through the E1 pathway . The major product would be the most thermodynamically stable alkene, 1-ethoxycyclohexene , as predicted by Zaitsev's rule. libretexts.org This contrasts sharply with the cis isomer, which can more readily adopt a conformation with an axial leaving group, making the E2 pathway more competitive. researchgate.net

Cyclization vs. Elimination: The stereochemical demands for intramolecular SN2 cyclization (anti-periplanar) are the same as for E2 elimination. Since both pathways require the high-energy diaxial conformation, they are both kinetically disfavored. However, elimination is generally favored over intramolecular substitution in such systems.

The table below summarizes how the stereochemistry of the dominant conformer influences the likely reaction pathways.

Conformer of trans-2-Ethoxy-cyclohexanolRelative StabilityFeasible Reaction Pathway(s)Predicted Major Product(s)
DiequatorialMost Stable (Major)E1 Dehydration1-Ethoxycyclohexene (Zaitsev Product)
DiaxialLeast Stable (Minor)E2 Dehydration, Intramolecular SN2 CyclizationMinor products; pathways are kinetically disfavored

Advanced Synthetic Applications of Trans 2 Ethoxy Cyclohexanol As a Chiral Building Block

The Untapped Potential in Asymmetric Synthesis of Enantiopure Molecules

The quest for enantiomerically pure molecules is a cornerstone of modern pharmaceutical and materials science. Chiral building blocks are pivotal in this endeavor, and while the utility of many substituted cyclohexanol (B46403) derivatives is well-documented, trans-2-ethoxy-cyclohexanol remains an enigmatic entity in this context.

A Hypothesis on Chiral Auxiliary Roles

Chiral auxiliaries are powerful tools for stereocontrolled transformations, temporarily inducing chirality in an achiral substrate to direct the formation of a specific stereoisomer. The efficacy of auxiliaries like trans-2-phenyl-cyclohexanol is well-established. By analogy, it is conceivable that this compound could function as a chiral auxiliary. The ethoxy group, being less sterically demanding than a phenyl group, might offer different stereochemical outcomes or reactivity profiles. However, without experimental data, its effectiveness in directing reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions remains purely speculative.

A Putative Precursor for Complex Scaffolds

Chiral cyclic and alicyclic scaffolds are foundational to the synthesis of many natural products and complex organic molecules. While there is no specific literature detailing the use of this compound as a precursor, its bifunctional nature—possessing both a hydroxyl and an ether group in a defined stereochemical relationship—suggests its potential utility. This arrangement could, in principle, be exploited to construct more elaborate molecular architectures through sequential or one-pot transformations.

Stereodirecting Properties in Glycosylation and Annulation Reactions: An Open Question

The stereoselective formation of glycosidic bonds and the construction of new rings through annulation are critical transformations in organic synthesis. The stereochemistry of substrates and reagents plays a crucial role in the outcome of these reactions.

The hydroxyl group of a cyclohexanol derivative can act as a nucleophile in glycosylation reactions, and its stereochemical environment, influenced by the adjacent ethoxy group in this compound, would be expected to direct the approach of the glycosyl donor. This could potentially lead to the stereoselective formation of either α- or β-glycosides. Similarly, in annulation reactions, the pre-existing stereocenters of this compound could influence the stereochemical course of the ring-forming process. However, a search of the scientific literature reveals no specific studies investigating these applications for this particular compound.

Potential in Catalyst or Ligand Design for Stereoselective Catalysis: A Frontier for Discovery

Chiral ligands are fundamental to the field of asymmetric catalysis. The development of new ligands with unique steric and electronic properties is a continuous pursuit. The structure of this compound presents a potential backbone for the design of novel chiral ligands. The hydroxyl group could be functionalized to coordinate with a metal center, while the ethoxy group would modulate the steric environment around the catalytic site. Such ligands could find application in a variety of stereoselective catalytic processes, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. To date, however, no research has been published on the synthesis or application of ligands derived from this compound.

Conclusion and Outlook for Future Research on Trans 2 Ethoxy Cyclohexanol

Summary of Key Academic Insights and Contributions to Organic Stereochemistry

The study of trans-2-Ethoxy-cyclohexanol and related 1,2-disubstituted cyclohexanes has provided significant insights into the principles of organic stereochemistry. The trans configuration of the ethoxy and hydroxyl groups fixes the substituents in a specific spatial relationship, influencing the conformational preferences of the cyclohexane (B81311) ring.

Research on similar systems, such as trans-2-halocyclohexanols, has shown that the conformational equilibrium is a delicate balance of steric and electronic effects. researchgate.netresearchgate.net In non-polar solvents, the diequatorial conformer is generally favored to minimize steric hindrance. However, in polar solvents, the diaxial conformer can be stabilized by intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the ethoxy group. This interplay of conformational factors is a key area of study in stereochemistry.

The synthesis of this compound itself presents stereochemical challenges. A common synthetic route involves the epoxidation of cyclohexene (B86901) followed by acid-catalyzed ring-opening with ethanol (B145695). vaia.com This reaction proceeds via an anti-addition mechanism, ensuring the trans stereochemistry of the final product. openstax.org The regioselectivity of the ring-opening is also a crucial aspect, with the nucleophile (ethanol) attacking the less substituted carbon of the epoxide.

Identification of Unresolved Research Questions and Gaps in Current Understanding

Despite the existing knowledge, several research questions regarding this compound remain. A comprehensive experimental and theoretical study of its conformational equilibrium in various solvents is still needed to precisely quantify the energetic contributions of steric and electronic effects. While analogies can be drawn from similar compounds, a dedicated investigation would provide more accurate data.

Furthermore, the full scope of the reactivity of this compound has not been exhaustively explored. While its synthesis is well-established, its utility as a chiral auxiliary or a starting material for the synthesis of more complex molecules is an area ripe for investigation. For instance, exploring its use in asymmetric synthesis could unveil new synthetic methodologies.

Another gap in the current understanding lies in the detailed mechanistic studies of reactions involving this compound. While the general mechanisms are understood, a deeper investigation using advanced techniques could reveal subtle mechanistic details and transition state structures.

Prospects for Advanced Computational Chemistry in Predicting Novel Reactivity and Conformational Behavior

Advanced computational chemistry methods hold immense promise for deepening our understanding of this compound. High-level quantum mechanical calculations can be employed to:

Accurately predict conformational energies: By modeling the molecule in different solvents, it is possible to obtain a detailed picture of the conformational landscape and the factors governing it. This can complement and guide experimental studies.

Investigate reaction mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction mechanism.

Predict novel reactivity: By simulating the interaction of this compound with various reagents, it may be possible to predict new and unexpected chemical transformations, thus guiding synthetic efforts. For example, density functional theory (DFT) calculations have been used to understand trends in OH production from the ozonolysis of cycloalkenes. researchgate.net

Emerging Applications in Synthetic Methodology and Targeted Molecule Construction

The unique stereochemical features of this compound make it a potentially valuable building block in organic synthesis. Some emerging applications include:

As a chiral auxiliary: The chiral centers in this compound can be exploited to control the stereochemistry of reactions. By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered.

In the synthesis of natural products and pharmaceuticals: The substituted cyclohexane motif is present in many biologically active molecules. This compound can serve as a versatile starting material for the stereoselective synthesis of such complex targets.

Development of new synthetic methods: The study of the reactivity of this compound could lead to the development of novel synthetic methodologies. For instance, its use in ring-opening reactions or as a ligand in transition metal catalysis could open up new avenues for chemical synthesis. The use of similar compounds in the synthesis of disubstituted pyrrolidines highlights the potential for such applications. ethz.ch

Q & A

Q. What role does this compound play in studying enzyme-substrate interactions?

  • Methodological Answer : It is used to:
  • Probe Active Sites : The ethoxy group mimics natural substrates in hydrolases (e.g., esterases).
  • Inhibit Enzymes : Competitive inhibition assays (e.g., IC₅₀ determination) quantify binding affinity via fluorescence quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.